molecular formula C18H17ClN2O5 B2769334 2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate CAS No. 351068-74-1

2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate

Cat. No.: B2769334
CAS No.: 351068-74-1
M. Wt: 376.79
InChI Key: LVIZEMKLAVJUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate is a chemical compound with a complex structure that includes a methoxyethyl group, a chlorobenzoyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate typically involves the reaction of 4-(4-chlorobenzoyl)phenyl isocyanate with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-25-10-11-26-18(24)21-17(23)20-15-8-4-13(5-9-15)16(22)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZEMKLAVJUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.